Cas no 1240566-53-3 (1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine)
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 1-[(3-chloro-4-fluorophenyl)methyl]-2-methylpiperazine
- CC1CNCCN1CC1=CC(Cl)=C(F)C=C1
- 1-(3-Chloro-4-fluorobenzyl)-2-methylpiperazine
- 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine
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- MDL: MFCD16811317
- Inchi: 1S/C12H16ClFN2/c1-9-7-15-4-5-16(9)8-10-2-3-12(14)11(13)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3
- InChI Key: YAAQPLCLWDUYON-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CN1CCNCC1C)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 227
- Topological Polar Surface Area: 15.3
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB423293-1 g |
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine |
1240566-53-3 | 1g |
€542.30 | 2023-06-16 | ||
| abcr | AB423293-5 g |
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine |
1240566-53-3 | 5g |
€947.00 | 2023-06-16 | ||
| abcr | AB423293-10 g |
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine |
1240566-53-3 | 10g |
€1330.40 | 2023-06-16 | ||
| abcr | AB423293-1g |
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine; . |
1240566-53-3 | 1g |
€542.30 | 2025-02-13 | ||
| abcr | AB423293-5g |
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine; . |
1240566-53-3 | 5g |
€947.00 | 2025-02-13 | ||
| abcr | AB423293-10g |
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine; . |
1240566-53-3 | 10g |
€1330.40 | 2025-02-13 | ||
| abcr | AB423293-25g |
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine; . |
1240566-53-3 | 25g |
€1851.50 | 2025-02-13 | ||
| A2B Chem LLC | AJ26867-1g |
1-[(3-chloro-4-fluorophenyl)methyl]-2-methylpiperazine |
1240566-53-3 | 95+% | 1g |
$950.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26867-2g |
1-[(3-chloro-4-fluorophenyl)methyl]-2-methylpiperazine |
1240566-53-3 | 95+% | 2g |
$1202.00 | 2024-04-20 | |
| A2B Chem LLC | AJ26867-5g |
1-[(3-chloro-4-fluorophenyl)methyl]-2-methylpiperazine |
1240566-53-3 | 95+% | 5g |
$1591.00 | 2024-04-20 |
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine Suppliers
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine: A Comprehensive Overview
1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine, with the CAS number 1240566-53-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as CAS 1240566-53-3, has garnered attention due to its unique structural properties and potential applications in drug discovery and material science.
The molecular structure of 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine is characterized by a piperazine ring, a six-membered saturated ring containing two nitrogen atoms, which is a common motif in many bioactive compounds. The substitution pattern on the piperazine ring includes a methyl group at position 2 and a (3-chloro-4-fluorophenyl)methyl group at position 1. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a promising candidate for various chemical and biological studies.
Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of halogen substituents, such as chlorine and fluorine, on the aromatic ring further enhances the compound's potential for modulating biological activity. For instance, fluorine substitution is known to improve drug-like properties such as lipophilicity and metabolic stability, which are critical for drug candidates.
The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine involves a multi-step process that typically begins with the preparation of the piperazine core. This is followed by functionalization at specific positions to introduce the desired substituents. Recent advancements in catalytic methods and green chemistry have made it possible to achieve higher yields and better purity in the synthesis of such complex molecules.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various therapeutic areas. For example, it has demonstrated moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases. Additionally, its ability to modulate ion channels suggests potential applications in cardiovascular research.
The structural versatility of CAS 1240566-53-3 also makes it an attractive scaffold for further chemical modifications. Researchers have explored substituent effects on the aromatic ring and the piperazine core to optimize bioactivity and pharmacokinetic properties. These studies have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds.
In conclusion, 1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine, with its unique chemical structure and promising biological profile, represents an exciting avenue for future research in drug discovery and beyond.
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